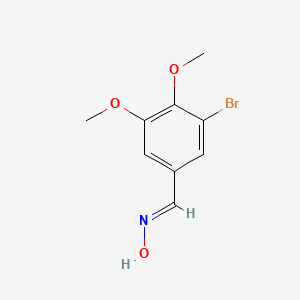

3-bromo-4,5-dimethoxybenzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Selective Ortho-Bromination in Synthesis

Selective ortho-bromination of substituted benzaldoximes, including derivatives similar to 3-bromo-4,5-dimethoxybenzaldehyde oxime, can be achieved using palladium-catalyzed C-H activation. This method involves a three-step sequence with the palladium-catalyzed step being key, allowing for the synthesis of substituted 2-bromobenzaldehydes with good overall yields. O-Methyloxime groups serve as directing groups in this reaction, facilitating the desired substitution pattern (Dubost et al., 2011).

Bromine Substitution and Optical Properties

The bromine substitution effect on structural, reactivity, and optical properties of dimethoxybenzaldehydes has been studied extensively. For compounds like 5-bromo-2,3-dimethoxybenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde, bromine substitution alters intermolecular interactions and enhances nonlinear optical responses. These modifications can influence the materials' applications in organic electronics and photonics, suggesting potential relevance for 3-bromo-4,5-dimethoxybenzaldehyde oxime derivatives (Aguiar et al., 2022).

Application in Novel Chelating Ligands

The compound has been applied in the synthesis of novel chelating ligands, where nitration and subsequent reactions lead to the creation of bidentate and tridentate 6-bromoquinoline derivatives. This showcases the compound's utility in developing complex molecules with potential applications in catalysis and material science (Hu et al., 2003).

Molecular Structure and Packing Analysis

Research on similar bromo-dimethoxybenzaldehydes has provided insights into their molecular structure and packing, facilitated by X-ray diffraction and Hirshfeld surface analysis. Understanding these aspects can be crucial for designing materials with specific physical properties, indicating potential research directions for 3-bromo-4,5-dimethoxybenzaldehyde oxime (Borges et al., 2022).

Antioxidant/Cytoprotective Effects in Keratinocytes

While not directly related to 3-bromo-4,5-dimethoxybenzaldehyde oxime, studies on structurally similar compounds like 3-bromo-4,5-dihydroxybenzaldehyde have revealed significant bio-effects, such as antioxidant and cytoprotective activities in skin cells. These effects are mediated through the activation of specific signaling pathways, suggesting potential therapeutic applications for related compounds (Ryu et al., 2019).

Propriétés

IUPAC Name |

(NE)-N-[(3-bromo-4,5-dimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNSTQXEEIHAAC-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5-dimethoxybenzaldehyde oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5567032.png)

![N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5567049.png)

![4-[(2-bromo-4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5567052.png)

![1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5567054.png)

![N-(3-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5567055.png)

![1-(2-methoxyphenyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5567069.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5567071.png)

![3'-benzoylspiro[cyclohexane-1,4'-[1,2,3]triazolo[5,1-c][1,4]oxazin]-6'(7'H)-one](/img/structure/B5567079.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-pyridinylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567086.png)

![2-(dimethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B5567102.png)

![4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5567134.png)